N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound characterized by its unique structural components, which include a furan ring, a pyrazolopyrimidine core, and functional groups such as methylthio and propylamino. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps:
Construction of the pyrazolopyrimidine core: : Starting from commercially available intermediates, the pyrazolopyrimidine nucleus is synthesized through a series of condensation and cyclization reactions.
Linking the furan ring: : The final step involves attaching the furan-2-carboxamide moiety via nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production process is scaled up using optimized reaction conditions to maximize yield and purity. Key steps involve:
Batch reactions: : Large-scale batch reactions under strictly monitored temperatures and pressures.
Purification: : Advanced techniques like recrystallization, chromatography, and distillation to ensure high-purity output.
Quality Control: : Rigorous testing for contaminants and by-products using HPLC, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the furan ring or the methylthio group.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : LiAlH4, NaBH4
Substitution reagents: : Halogenating agents, alkylating agents
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones
Reduction: : Alcohols, amines, and reduced furan derivatives
Substitution: : Various functionalized derivatives depending on the substituent introduced
Scientific Research Applications
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Investigated for its interactions with specific biological targets, such as enzymes and receptors.
Medicine: : Potential therapeutic agent due to its effects on molecular pathways related to diseases like cancer and inflammation.
Industry: : Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action involves the binding of the compound to specific molecular targets, such as enzymes or receptors, which can modulate biochemical pathways. Key pathways include:
Inhibition of kinases: : By binding to the ATP-binding site of kinases, it can regulate cell signaling.
Receptor modulation: : Interaction with receptors can influence signal transduction and cellular responses.
Comparison with Similar Compounds
Compared to similar pyrazolopyrimidine derivatives, N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has unique properties:
N-(2-(4-Amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Similar core structure but different substituents.
N-(2-(6-(Methylthio)-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide: : Similar furan moiety but different amino substituents.
Its uniqueness lies in the combination of the methylthio, propylamino, and furan-2-carboxamide groups, which confer specific physicochemical and biological properties.
Overall, this compound presents a versatile platform for further scientific exploration and application.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-3-6-17-13-11-10-19-22(14(11)21-16(20-13)25-2)8-7-18-15(23)12-5-4-9-24-12/h4-5,9-10H,3,6-8H2,1-2H3,(H,18,23)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNVKRPPESUHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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